![molecular formula C15H14N2O2 B2394351 Ácido nicotínico 2-[3,4-dihidro-2(1H)-isoquinolinil] CAS No. 250739-09-4](/img/structure/B2394351.png)
Ácido nicotínico 2-[3,4-dihidro-2(1H)-isoquinolinil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a chemical compound with the molecular formula C15H14N2O2 It is a derivative of isoquinoline and nicotinic acid, combining the structural features of both these compounds
Aplicaciones Científicas De Investigación
Neuropharmacology
Research indicates that 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid exhibits significant neuroprotective properties. Studies have shown that it may interact with nicotinic acetylcholine receptors, potentially acting as an agonist or antagonist depending on the receptor subtype involved. This interaction is critical for modulating neurotransmitter systems and may enhance cognitive functions.
- Study Findings : In vitro assays demonstrated that the compound could improve neuronal survival in models of neurodegeneration.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various animal models. In studies involving induced arthritis, significant reductions in paw swelling were observed post-treatment.
- In Vivo Studies : The compound exhibited a reduction in inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid has been investigated for its antitumor properties. In xenograft models, it demonstrated significant tumor growth inhibition compared to control groups.
Mecanismo De Acción
Target of Action
The primary target of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
It’s known that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound’s interaction with PPARδ affects various metabolic pathways. PPARδ activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . .
Result of Action
The activation of PPARδ by 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can potentially be beneficial in the treatment of metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid typically involves the reaction of 3,4-dihydroisoquinoline with nicotinic acid under specific conditions. One common method involves the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another approach uses FeCl3 as a catalyst in toluene at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the isoquinoline core and exhibit similar chemical properties.
Nicotinic acid derivatives: Compounds like nicotinamide and nicotinic acid itself are structurally related and have similar biological activities.
Uniqueness
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is unique due to its combination of the isoquinoline and nicotinic acid moieties, which may confer distinct chemical and biological properties not found in other related compounds.
Actividad Biológica
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14N2O2 and a molecular weight of 254.29 g/mol. It is characterized by the integration of a nicotinic acid moiety with a dihydroisoquinoline unit, which is significant for its biological interactions. The compound is identified by the CAS number 250739-09-4 and is noted for its irritant properties.
Interaction with Receptors
Research indicates that 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid interacts with nicotinic acetylcholine receptors (nAChRs), which play critical roles in cognitive functions and neuroprotection. Its structural similarity to nicotinic acid suggests that it may function as either an agonist or antagonist depending on the specific receptor subtype involved.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, including aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition can disrupt hormonal pathways, potentially affecting cell growth and proliferation in hormone-sensitive tissues such as breast and prostate cells.
Neuroprotective Effects
Studies have highlighted the neuroprotective capabilities of this compound, suggesting its potential in treating neurodegenerative diseases. It modulates neurotransmitter systems, enhancing cognitive functions through its interaction with nAChRs.
Antitumor Activity
Preliminary findings suggest that 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid exhibits anti-proliferative activity against various tumor cell lines. This effect may be attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Nicotinic acid | Pyridinemonocarboxylic | Vitamin B3 precursor, lipid metabolism |
Isoquinoline | Isoquinoline | Antimicrobial properties |
3,4-Dihydroisoquinoline | Isoquinoline | Neuroprotective effects |
1-Methyl-3,4-dihydroisoquinoline | Isoquinoline | Analgesic effects |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid | Hybrid structure | Neuroprotection, anti-tumor activity |
This table illustrates the uniqueness of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid compared to other compounds, highlighting its potential as a multi-target pharmacological agent.
Study on Neuroprotection
A study published in PubMed Central demonstrated that compounds similar to 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid could enhance neuronal survival under stress conditions by modulating calcium influx through TRP channels . This suggests a pathway through which the compound may exert neuroprotective effects.
Anti-Cancer Research
In another investigation focused on cancer therapy, researchers found that the compound inhibited AKR1C3 activity in vitro, leading to reduced proliferation of cancer cells. The study noted that dosage optimization was crucial for maximizing therapeutic effects while minimizing toxicity .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUVTBQSFHVPMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.